![molecular formula C6H13NO2S B2796540 3-(Aminomethyl)-1lambda6-thiane-1,1-dione CAS No. 933734-59-9](/img/structure/B2796540.png)
3-(Aminomethyl)-1lambda6-thiane-1,1-dione
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known biological molecule .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Chemical Reactivity
3-(Aminomethyl)-1lambda6-thiane-1,1-dione and related compounds have been utilized in various synthetic pathways to create polyfunctional fused heterocyclic compounds, demonstrating their versatility in organic synthesis. For instance, studies have shown that these compounds can react with other reagents under specific conditions to yield novel heterocyclic structures with potential biological activities. The synthesis of 3-aminomethylene-thiochroman-2,4-diones from 4-hydroxythiocoumarin represents a practical application of these compounds in creating derivatives through condensation reactions (Park & Lee, 2004). Additionally, similar methodologies have led to the creation of thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione derivatives, highlighting the compounds' role in generating polyfunctional fused heterocyclic compounds (Hassaneen et al., 2003).
Material Science and Polymer Chemistry
In material science and polymer chemistry, 3-(Aminomethyl)-1lambda6-thiane-1,1-dione derivatives serve as critical intermediates. For example, the organo-catalyzed ring-opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid demonstrates the use of these compounds in synthesizing polymeric materials with specific properties (Thillaye du Boullay et al., 2010). This approach allows for the creation of polymers with pendant functional groups, expanding the utility of these materials in various applications.
Medicinal Chemistry and Biological Applications
In the realm of medicinal chemistry and biological research, derivatives of 3-(Aminomethyl)-1lambda6-thiane-1,1-dione have been explored for their potential biological activities. For instance, the search for inhibitors of bacterial and human protein kinases among derivatives highlights the compound's role in developing new therapeutic agents. Some derivatives have shown activity against individual human serine/threonine and tyrosine kinases at low micromolar concentrations, indicating their potential in drug discovery (Danilenko et al., 2008). Another study on the synthesis, characterization, and anti-cancer activities of novel thiophenylchromane demonstrates the compound's application in cancer research, providing insights into its structural properties and biological effects (Vaseghi et al., 2021).
Mechanism of Action
Target of Action
Similar compounds such as 3-aminomethyl 4-halogen benzoxaboroles have been found to inhibit mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs) . LeuRS is an essential enzyme for protein synthesis in bacteria, making it a potential target for antibacterial drugs .
Mode of Action
Similar compounds like 3-aminomethyl 4-halogen benzoxaboroles inhibit the leurs enzyme, preventing the synthesis of proteins necessary for bacterial growth and survival .
Biochemical Pathways
Inhibition of leurs by similar compounds disrupts protein synthesis, a crucial biochemical pathway in bacteria . This disruption can lead to bacterial death, providing a potential mechanism for antibacterial activity.
Result of Action
If this compound acts similarly to 3-aminomethyl 4-halogen benzoxaboroles, it could potentially inhibit bacterial growth by disrupting protein synthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1,1-dioxothian-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORZQTKEELOESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1lambda6-thiane-1,1-dione |
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